Cas no 2228680-07-5 (3-Ethyloxetane-3-carbothioamide)
3-Ethyloxetane-3-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2228680-07-5
- 3-ethyloxetane-3-carbothioamide
- EN300-1814823
- 3-Ethyloxetane-3-carbothioamide
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- Inchi: 1S/C6H11NOS/c1-2-6(5(7)9)3-8-4-6/h2-4H2,1H3,(H2,7,9)
- InChI Key: IKJDCFKZCDXBQF-UHFFFAOYSA-N
- SMILES: S=C(C1(CC)COC1)N
Computed Properties
- Exact Mass: 145.05613515g/mol
- Monoisotopic Mass: 145.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 67.3Ų
3-Ethyloxetane-3-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814823-0.05g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 0.05g |
$827.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-0.1g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 0.1g |
$867.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-0.25g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 0.25g |
$906.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-0.5g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 0.5g |
$946.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-1.0g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 1.0g |
$986.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-2.5g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 2.5g |
$1931.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-5.0g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 5.0g |
$2858.0 | 2023-07-10 | ||
| Enamine | EN300-1814823-10.0g |
3-ethyloxetane-3-carbothioamide |
2228680-07-5 | 10.0g |
$4236.0 | 2023-07-10 |
3-Ethyloxetane-3-carbothioamide Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-Ethyloxetane-3-carbothioamide
Comprehensive Analysis of 3-Ethyloxetane-3-carbothioamide (CAS No. 2228680-07-5): Properties, Applications, and Industry Trends
The chemical compound 3-Ethyloxetane-3-carbothioamide (CAS No. 2228680-07-5) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This heterocyclic compound, characterized by its oxetane ring and carbothioamide functional group, offers versatile reactivity that makes it valuable for synthetic chemists. Researchers are particularly interested in its role as a building block for drug discovery, given its ability to modulate pharmacokinetic properties such as solubility and metabolic stability.
One of the most frequently asked questions about 3-Ethyloxetane-3-carbothioamide revolves around its synthesis methods. Current literature highlights efficient routes involving ring-opening reactions of oxetane derivatives or thioamidation of corresponding carboxamides. The compound's stability under various pH conditions and its compatibility with cross-coupling reactions make it particularly useful for medicinal chemistry applications. Recent studies also explore its potential in bioconjugation, where its thioamide group serves as a handle for protein labeling—a hot topic in proteomics research.
From an industrial perspective, the demand for 3-Ethyloxetane-3-carbothioamide aligns with the growing focus on sustainable chemistry. Its molecular structure allows for derivatization with minimal waste generation, addressing the pharmaceutical industry's push toward green synthesis. Analytical techniques like HPLC and NMR spectroscopy confirm its high purity (>98%), which is critical for regulatory compliance in API manufacturing. Furthermore, computational studies predict favorable ADMET properties, making it a promising candidate for fragment-based drug design.
The compound's relevance extends to material science, where its oxetane moiety contributes to the development of photo-polymerizable resins. This application ties into the booming 3D printing materials market, where researchers seek novel monomers with improved mechanical properties. Additionally, the thioamide group enables coordination with metal ions, opening possibilities in catalysis and sensor development—areas experiencing rapid growth due to advancements in nanotechnology.
Quality control protocols for CAS No. 2228680-07-5 emphasize rigorous testing for residual solvents and heavy metals, reflecting the compound's use in GMP environments. Storage recommendations typically suggest inert atmospheres at low temperatures to preserve its chemical integrity. As interest in small molecule therapeutics continues to rise, 3-Ethyloxetane-3-carbothioamide stands out as a structurally privileged scaffold with demonstrated utility across multiple disciplines—from preclinical research to industrial-scale applications.
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